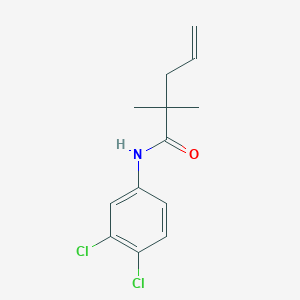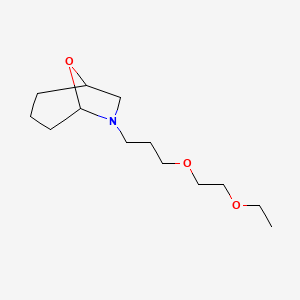![molecular formula C14H17ClN2O4S B14458260 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane CAS No. 68342-22-3](/img/structure/B14458260.png)
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane is an organic compound that belongs to the class of alkyl halides and aromatic compounds It features a cyclooctane ring substituted with a chlorine atom and a 2,4-dinitrophenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane typically involves the reaction of cyclooctene with sulfur monochloride to form 1-chlorocyclooctane. This intermediate is then reacted with 2,4-dinitrophenylsulfanyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of 1-hydroxy-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane.
Oxidation: Formation of 1-chloro-2-[(2,4-dinitrophenyl)sulfinyl]cyclooctane or 1-chloro-2-[(2,4-dinitrophenyl)sulfonyl]cyclooctane.
Reduction: Formation of 1-chloro-2-[(2,4-diaminophenyl)sulfanyl]cyclooctane.
Aplicaciones Científicas De Investigación
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The nitro groups on the phenyl ring can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclohexane: Similar structure but with a cyclohexane ring instead of cyclooctane.
1-Bromo-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclopentane: Similar structure but with a cyclopentane ring instead of cyclooctane.
Uniqueness
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane is unique due to its larger cyclooctane ring, which provides different steric and electronic properties compared to its smaller ring analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
68342-22-3 |
|---|---|
Fórmula molecular |
C14H17ClN2O4S |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
1-chloro-2-(2,4-dinitrophenyl)sulfanylcyclooctane |
InChI |
InChI=1S/C14H17ClN2O4S/c15-11-5-3-1-2-4-6-13(11)22-14-8-7-10(16(18)19)9-12(14)17(20)21/h7-9,11,13H,1-6H2 |
Clave InChI |
ASPCBQHUIMIRPT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


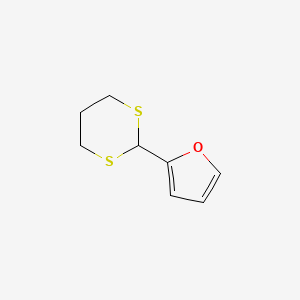
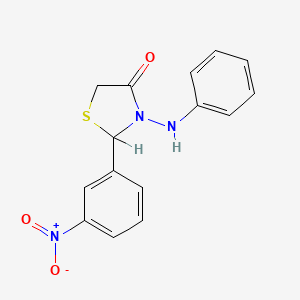

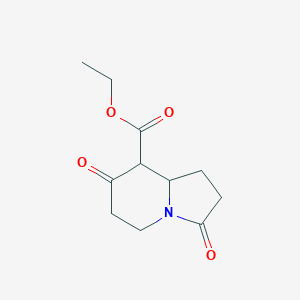
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
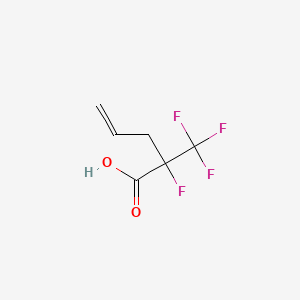
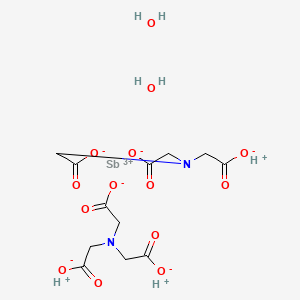

![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)

![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
